N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine
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Overview
Description
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine is an organic compound belonging to the class of dialkylarylamines These compounds are characterized by an amino group linked to two aliphatic chains and one aromatic group
Mechanism of Action
Target of Action
The primary targets of N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine, also known as N,N-bis[(4-chlorophenyl)methyl]-5-nitropyrimidin-2-amine, are Beta-lactamase TEM in organisms such as Escherichia coli and Salmonella typhi . Beta-lactamase TEM is an enzyme that provides multi-resistance to beta-lactam antibiotics.
Mode of Action
It is known to interact with its targets, potentially inhibiting the function of beta-lactamase tem . This interaction could lead to changes in the bacterial resistance to beta-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine typically involves the reaction of 4-chlorobenzylamine with 5-nitro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-bis(4-chlorobenzyl)-2-pyrimidinamine, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine
- N,N-bis(4-chlorobenzyl)hydroxylamine
Uniqueness
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine is unique due to its specific structural features, such as the presence of both nitro and pyrimidine groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
N,N-bis[(4-chlorophenyl)methyl]-5-nitropyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c19-15-5-1-13(2-6-15)11-23(12-14-3-7-16(20)8-4-14)18-21-9-17(10-22-18)24(25)26/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPYLYAKFUPIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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